molecular formula C7H11O4- B14612832 Oxo(pentyloxy)acetate CAS No. 57727-09-0

Oxo(pentyloxy)acetate

Cat. No.: B14612832
CAS No.: 57727-09-0
M. Wt: 159.16 g/mol
InChI Key: BYFDDFMFSLWMRY-UHFFFAOYSA-M
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Description

Oxo(pentyloxy)acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of oxoacetic acid with pentyloxy alcohol. It has a variety of applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxo(pentyloxy)acetate can be synthesized through the esterification reaction between oxoacetic acid and pentyloxy alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and controlled temperature and pressure conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxo(pentyloxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield oxoacetic acid and pentyloxy alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: Oxidizing agents can convert this compound into various oxidation products, depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Hydrolysis: Oxoacetic acid and pentyloxy alcohol.

    Reduction: Corresponding alcohol.

    Oxidation: Various oxidation products depending on the conditions.

Scientific Research Applications

Oxo(pentyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of perfumes, flavorings, and other consumer products due to its pleasant odor.

Mechanism of Action

The mechanism of action of oxo(pentyloxy)acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar chemical properties but different applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.

    Propyl acetate: Used as a solvent and in the production of fragrances.

Uniqueness

Oxo(pentyloxy)acetate is unique due to its specific combination of oxoacetic acid and pentyloxy alcohol, which gives it distinct chemical properties and applications. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both scientific research and industrial applications.

Properties

CAS No.

57727-09-0

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

2-oxo-2-pentoxyacetate

InChI

InChI=1S/C7H12O4/c1-2-3-4-5-11-7(10)6(8)9/h2-5H2,1H3,(H,8,9)/p-1

InChI Key

BYFDDFMFSLWMRY-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)C(=O)[O-]

Origin of Product

United States

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